5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
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Overview
Description
5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is a chemical compound with the molecular formula C₁₄H₂₀N₂O₃S and a molecular weight of 296.12 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes both oxygen and nitrogen atoms.
Scientific Research Applications
5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Preparation Methods
The synthesis of 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tosyl group. Reaction conditions may vary, but common reagents include tosyl chloride, ethylamine, and appropriate solvents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Mechanism of Action
The mechanism of action of 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane can be compared with other spirocyclic compounds such as:
- 5-Methyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
- 5-Propyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
- 5-Butyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
These compounds share a similar core structure but differ in the alkyl group attached to the spirocyclic ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and binding properties .
Properties
IUPAC Name |
5-ethyl-8-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-15-8-9-16(14(15)10-19-11-14)20(17,18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPKJMNUPFIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C12COC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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